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molecular formula C8H13NO B3270544 2-Methylquinuclidin-3-one CAS No. 5291-14-5

2-Methylquinuclidin-3-one

Cat. No. B3270544
M. Wt: 139.19 g/mol
InChI Key: LGOHLIRGPFPGKT-UHFFFAOYSA-N
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Patent
US07176198B2

Procedure details

2-Methylenequinuclidin-3-one (17.8 g, 0.13 mol, 1 eq) is dissolved in 40 mL MeOH in a Parr hydrogenation bottle. A THF slurry of 10% Pd/C (0.57 g) is added. The mixture is hydrogenated for 45 min at 45 psi, recharging as needed. The mixture is filtered through a pad of Celite. The Celite is washed with excess MeOH. The solution is concentrated to give a solid and a yellow oil. The mixture is taken up in ether, filtered and concentrated to provide 16.2 g (90%) of 2-methylquinuclidin-3-one. MS (ESI) for C8H13NO m/z 140.2 (M+).
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.57 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[C:7](=[O:8])[CH:6]2[CH2:9][CH2:10][N:3]1[CH2:4][CH2:5]2.C1COCC1>CO.CCOCC.[Pd]>[CH3:1][CH:2]1[C:7](=[O:8])[CH:6]2[CH2:9][CH2:10][N:3]1[CH2:4][CH2:5]2

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
C=C1N2CCC(C1=O)CC2
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0.57 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of Celite
WASH
Type
WASH
Details
The Celite is washed with excess MeOH
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1N2CCC(C1=O)CC2
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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